molecular formula C8H9BrN2O2 B1472212 Methyl 5-bromo-2-methoxynicotinimidate CAS No. 1427035-02-6

Methyl 5-bromo-2-methoxynicotinimidate

Cat. No. B1472212
CAS RN: 1427035-02-6
M. Wt: 245.07 g/mol
InChI Key: SIIRVEHCDNSJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-methoxynicotinimidate, also known as 5-Bromo-2-methoxy-N-methylnicotinimidate, is a compound of the organic class of compounds known as nicotinimidates. Nicotinimidates are derivatives of nicotinic acid, and are used in various scientific research applications. This compound is widely used in organic synthesis, and can be used to synthesize a variety of compounds, including biologically active compounds.

Scientific Research Applications

Methyl 5-bromo-2-methoxynicotinimidate has a wide range of scientific research applications. It has been used to synthesize a variety of compounds, including biologically active compounds. It has also been used as a reagent in organic synthesis, and as a catalyst in a number of reactions. It has also been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals.

Mechanism Of Action

Methyl 5-bromo-2-methoxynicotinimidate acts as a catalyst in organic synthesis reactions. It acts as a proton acceptor, and facilitates the transfer of protons from one molecule to another. This facilitates the formation of new bonds between molecules, which can then be used to synthesize new compounds.
Biochemical and Physiological Effects
Methyl 5-bromo-2-methoxynicotinimidate has no known biochemical or physiological effects. It is not used in any medical or therapeutic applications, and is not known to interact with any biological systems.

Advantages And Limitations For Lab Experiments

Methyl 5-bromo-2-methoxynicotinimidate has a number of advantages when used in laboratory experiments. It is a relatively inexpensive reagent, and is widely available. It is also relatively easy to use, and can be used in a variety of reactions. However, it is important to note that it is not a particularly stable compound, and can easily be degraded by exposure to light or heat.

Future Directions

There are a number of potential future directions for the use of methyl 5-bromo-2-methoxynicotinimidate. It could be used to synthesize a variety of new compounds, including biologically active compounds. It could also be used as a catalyst in organic synthesis reactions, and could be used to synthesize a variety of drugs. Additionally, it could be used as a reagent in a number of reactions, such as in the synthesis of peptides and proteins. Finally, it could be used to develop new methods for the synthesis of compounds, such as new catalysts or new methods of synthesis.

properties

IUPAC Name

methyl 5-bromo-2-methoxypyridine-3-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-12-7(10)6-3-5(9)4-11-8(6)13-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIRVEHCDNSJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-methoxynicotinimidate

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-methoxynicotinamide (4.7 g, 0.02 mol) in dichloromethane (100 mL) was added Trimethyl-oxonium tetrafluoro borate (4.6 g, 0.02 mol) at room temperature. The mixture was stirred at room for 12 hours. The solvent was moved off and the resulting residue was washed with dichloromethane (50 mL*2), then dry to provide methyl 5-bromo-2-methoxynicotinimidate (6.1 g, yield 91%). 1HNMR (400 MHz, D2O) δ 8.46 (m, 2H), 4.22 (s, 3H), 4.02 (s, 3H), 1.93 (s, 2H). MS (M+H)+: 333/335.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-methoxynicotinimidate
Reactant of Route 2
Reactant of Route 2
Methyl 5-bromo-2-methoxynicotinimidate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2-methoxynicotinimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.